![molecular formula C₃₁H₃₁D₃N₄O₈ B1146360 Darexaban-d3 Maleate CAS No. 1346606-64-1](/img/no-structure.png)
Darexaban-d3 Maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Darexaban-d3 Maleate, also known as YM150, is a direct inhibitor of factor Xa . It was developed by Astellas Pharma as an experimental drug that acts as an anticoagulant and antithrombotic to prevent venous thromboembolism after major orthopaedic surgery, stroke in patients with atrial fibrillation, and possibly ischemic events in acute coronary syndrome . It is used in the form of the maleate .
Molecular Structure Analysis
The molecular formula of Darexaban Maleate is C31H34N4O8 . Its average mass is 590.624 Da and its monoisotopic mass is 590.237671 Da . The structure of Darexaban-d3 Maleate can be studied using various types of NMR solvents .
Chemical Reactions Analysis
Darexaban is rapidly absorbed and extensively metabolized in the liver to its active metabolite, darexaban glucuronide (YM-222714) during first pass metabolism via glucuronidation . The metabolism of darexaban also occurs in the small intestine but to a much lesser extent . The enzymes responsible for the N-oxidation of darexaban glucuronide and the glucuronidation of darexaban N-oxides in human liver microsomes have been identified .
Mecanismo De Acción
Darexaban acts as a direct inhibitor of Factor Xa . Factor Xa (FXa) is an essential blood coagulation factor that is responsible for the initiation of the coagulation cascade. FXa cleaves prothrombin to its active form thrombin, which then acts to convert soluble fibrinogen to insoluble fibrin and to activate platelets. Stabilization of the platelet aggregation by fibrin mesh ultimately leads to clot formation .
Safety and Hazards
Direcciones Futuras
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for Darexaban-d3 Maleate involves the synthesis of Darexaban-d3 followed by its reaction with Maleic acid to form Darexaban-d3 Maleate.", "Starting Materials": [ "Deuterated benzaldehyde", "Deuterated 2-(2-methyl-1H-imidazol-1-yl)-2-oxoacetic acid", "Deuterated 2-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-2-yl)acetamide", "Deuterated 2-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-4-yl)acetamide", "Maleic acid" ], "Reaction": [ "Step 1: Synthesis of Darexaban-d3", "a. Condensation of deuterated benzaldehyde with deuterated 2-(2-methyl-1H-imidazol-1-yl)-2-oxoacetic acid in the presence of sodium triacetoxyborohydride to form deuterated 2-(2-methyl-1H-imidazol-1-yl)-N-(deuteromethyl)acetamide.", "b. Reduction of deuterated 2-(2-methyl-1H-imidazol-1-yl)-N-(deuteromethyl)acetamide with sodium borohydride to form Darexaban-d3.", "Step 2: Synthesis of Darexaban-d3 Maleate", "a. Reaction of Darexaban-d3 with Maleic acid in the presence of a suitable solvent such as ethanol or methanol to form Darexaban-d3 Maleate.", "b. The product can be purified by recrystallization or other suitable methods." ] } | |
Número CAS |
1346606-64-1 |
Fórmula molecular |
C₃₁H₃₁D₃N₄O₈ |
Peso molecular |
593.64 |
Sinónimos |
N-[2-[[4-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-3-hydroxyphenyl]-4-(methoxy-d3)benzamide (2Z)-2-Butenedioate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.